molecular formula C8H10BrN3O B15216600 2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-52-8

2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B15216600
CAS No.: 88723-52-8
M. Wt: 244.09 g/mol
InChI Key: KSXGLLHVLDHNIT-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone is a complex organic compound that falls within the family of brominated imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone, a multi-step synthetic route is generally adopted. One common method involves the bromination of 1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone. This reaction typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

While the industrial-scale production specifics can vary, the overarching principle involves large-scale bromination reactions followed by purification processes. These methods often require robust reaction monitoring to maintain product consistency and purity, employing technologies like high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone undergoes several types of chemical reactions:

  • Substitution Reactions: Due to the presence of the bromine atom, the compound is prone to nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.

  • Oxidation Reactions: The compound can also undergo oxidation reactions, where the bromine atom may be replaced or modified under oxidative conditions.

  • Reduction Reactions: Under specific conditions, the compound's functional groups can be reduced, though this is less common.

Common Reagents and Conditions

  • Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in solvents like dimethyl sulfoxide (DMSO).

  • Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction Reactions: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products vary based on the type of reaction:

  • Substitution Reactions: Substituted imidazole derivatives.

  • Oxidation Reactions: Modified or oxidized ethanone derivatives.

  • Reduction Reactions: Reduced imidazole derivatives.

Scientific Research Applications

2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone has a myriad of scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis pathways.

  • Biology: Studied for its potential biological activities, including its role as an enzyme inhibitor or binding agent.

  • Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.

  • Industry: Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone largely depends on its application. In a biological context, it may act as an inhibitor by binding to specific enzymes, disrupting their activity. The molecular targets could involve key enzymes in metabolic pathways, with the imidazole ring playing a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone

  • 2-Iodo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone

  • 2-Fluoro-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone

Uniqueness

2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. Bromine's size and electronegativity make it a unique substituent, impacting the compound's interactions and stability in different environments.

This compound’s distinctive attributes make it a valuable entity in scientific research, paving the way for novel discoveries and applications.

Properties

CAS No.

88723-52-8

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

2-bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C8H10BrN3O/c9-3-7(13)6-4-10-8(12-6)11-5-1-2-5/h4-5H,1-3H2,(H2,10,11,12)

InChI Key

KSXGLLHVLDHNIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C(N2)C(=O)CBr

Origin of Product

United States

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